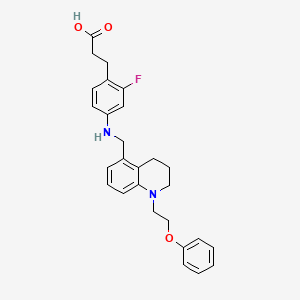
AS 2034178
描述
科学研究应用
AS 2034178 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Potential therapeutic agent for type 2 diabetes mellitus due to its ability to enhance insulin secretion.
Industry: Used in the development of new drugs targeting GPR40 .
作用机制
AS 2034178 exerts its effects by binding to and activating the free fatty acid receptor 1 (GPR40). This activation leads to an increase in intracellular calcium levels, which in turn enhances glucose-dependent insulin secretion from pancreatic beta cells. The molecular targets and pathways involved include:
GPR40 activation: Leads to the activation of downstream signaling pathways.
Calcium signaling: Increased intracellular calcium levels trigger insulin secretion
生化分析
Biochemical Properties
AS2034178 plays a crucial role in biochemical reactions by interacting with the free fatty acid receptor 1 (FFA1/GPR40). This receptor is primarily expressed in pancreatic beta cells and is involved in the regulation of insulin secretion . AS2034178 binds to FFA1, leading to the activation of intracellular signaling pathways that result in increased insulin secretion in response to elevated glucose levels . This interaction is highly selective, as AS2034178 exhibits minimal activity on other related receptors such as GPR41, GPR43, GPR119, and GPR120 .
Cellular Effects
AS2034178 has significant effects on various types of cells and cellular processes. In pancreatic beta cells, AS2034178 enhances glucose-dependent insulin secretion by increasing intracellular calcium levels . This compound also improves whole-body glucose metabolism and insulin sensitivity in animal models of type 2 diabetes . Additionally, AS2034178 has been shown to maintain or enhance islet beta cell function, which is crucial for the long-term management of diabetes .
Molecular Mechanism
The molecular mechanism of AS2034178 involves its binding to the free fatty acid receptor 1 (FFA1/GPR40). Upon binding, AS2034178 activates intracellular signaling pathways that lead to an increase in intracellular calcium levels . This calcium influx triggers the exocytosis of insulin-containing granules, resulting in enhanced insulin secretion . The selectivity of AS2034178 for FFA1 over other related receptors ensures that its effects are primarily focused on glucose-dependent insulin secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AS2034178 have been observed to change over time. The compound is stable when stored at -20°C and can be dissolved in dimethyl sulfoxide (DMSO) or ethanol for experimental use . In vitro studies have shown that AS2034178 induces insulin secretion in a dose-dependent manner under high-glucose conditions . Long-term treatment with AS2034178 in animal models has demonstrated sustained improvements in glucose metabolism and insulin sensitivity .
Dosage Effects in Animal Models
The effects of AS2034178 vary with different dosages in animal models. In ob/ob mice, chronic treatment with AS2034178 significantly improved whole-body glucose metabolism, insulin levels, and pancreatic insulin content . The compound exhibited dose-dependent suppression of plasma glucose increases after oral glucose administration, with significant effects observed at doses above 1 mg/kg . High doses of AS2034178 may lead to adverse effects, and careful dose optimization is necessary to achieve the desired therapeutic outcomes .
Metabolic Pathways
AS2034178 is involved in metabolic pathways related to glucose homeostasis and insulin secretion. The compound interacts with the free fatty acid receptor 1 (FFA1/GPR40), which regulates glucose-dependent insulin secretion . By activating FFA1, AS2034178 enhances insulin secretion in response to elevated glucose levels, thereby improving glucose metabolism . This interaction also influences metabolic flux and metabolite levels, contributing to the overall regulation of glucose homeostasis .
Transport and Distribution
AS2034178 is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is orally available and can be administered to animal models for experimental purposes . Upon administration, AS2034178 is distributed to pancreatic beta cells, where it binds to the free fatty acid receptor 1 (FFA1/GPR40) and exerts its effects on insulin secretion . The localization and accumulation of AS2034178 within pancreatic beta cells are crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of AS2034178 is primarily within pancreatic beta cells, where it interacts with the free fatty acid receptor 1 (FFA1/GPR40) . This interaction occurs at the cell membrane, where FFA1 is expressed . The binding of AS2034178 to FFA1 triggers intracellular signaling pathways that lead to increased insulin secretion . The specific targeting of AS2034178 to pancreatic beta cells ensures its selective action on glucose-dependent insulin secretion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AS 2034178 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenoxyethyl group: This step is achieved through nucleophilic substitution reactions.
Final functionalization: The introduction of the fluoro and propanoic acid groups is done through selective reactions to ensure the desired configuration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and pressure: Controlled to ensure optimal reaction rates.
Purification steps: Involves crystallization and chromatography to achieve high purity.
化学反应分析
Types of Reactions
AS 2034178 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to modify specific functional groups, such as reducing ketones to alcohols.
Substitution: Commonly involves nucleophilic substitution to introduce or replace functional groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
相似化合物的比较
Similar Compounds
Linolenic acid: An endogenous ligand of GPR40 with similar but less potent effects.
Other GPR40 agonists: Compounds such as TAK-875 and AMG 837, which also target GPR40 but may have different pharmacokinetic profiles
Uniqueness
AS 2034178 is unique due to its high potency and selectivity for GPR40, as well as its oral bioavailability. This makes it a valuable tool for research and potential therapeutic applications .
属性
IUPAC Name |
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN2O3/c28-25-18-22(13-11-20(25)12-14-27(31)32)29-19-21-6-4-10-26-24(21)9-5-15-30(26)16-17-33-23-7-2-1-3-8-23/h1-4,6-8,10-11,13,18,29H,5,9,12,14-17,19H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENOXIKBBUVHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)CCOC3=CC=CC=C3)CNC4=CC(=C(C=C4)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




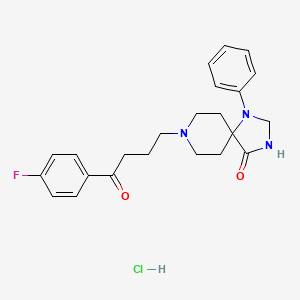
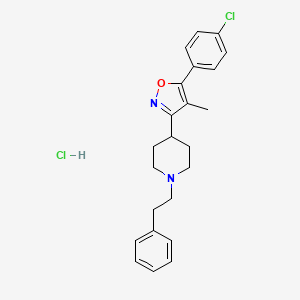
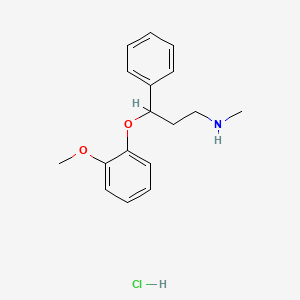
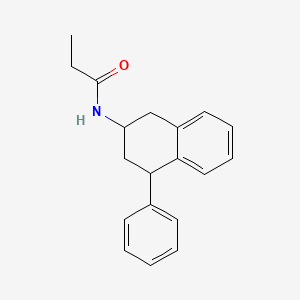


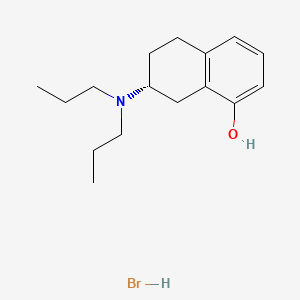
![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)

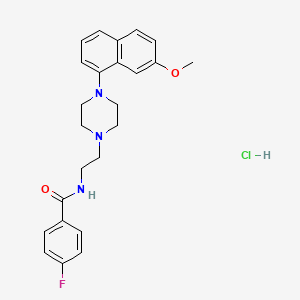
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)
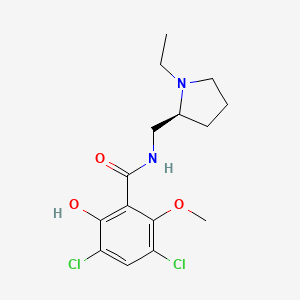
![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)